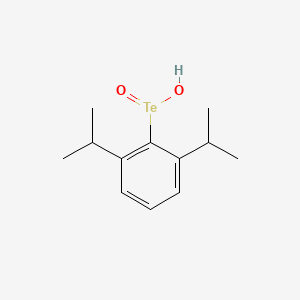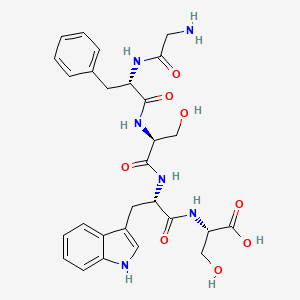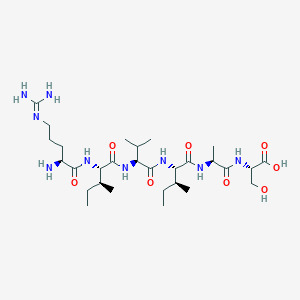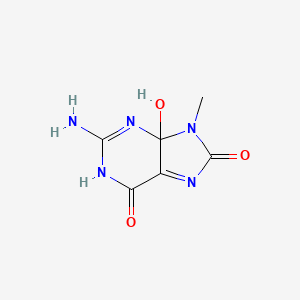![molecular formula C31H22N2O B14211160 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 825611-54-9](/img/structure/B14211160.png)
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives to form the pyrazole core, followed by further functionalization to introduce the naphthyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Another compound with a similar cyclohexa-dienone structure but different substituents.
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: A compound with a similar aromatic framework but different functional groups.
Uniqueness
6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of multiple aromatic rings and a pyrazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
825611-54-9 |
|---|---|
Molekularformel |
C31H22N2O |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-[2-phenyl-5-(3-phenylnaphthalen-2-yl)pyrazol-3-yl]phenol |
InChI |
InChI=1S/C31H22N2O/c34-31-18-10-9-17-26(31)30-21-29(32-33(30)25-15-5-2-6-16-25)28-20-24-14-8-7-13-23(24)19-27(28)22-11-3-1-4-12-22/h1-21,34H |
InChI-Schlüssel |
MZLVIZCRYZQRSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=NN(C(=C4)C5=CC=CC=C5O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)



![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)
![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
